(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

Lipophilicity Drug-likeness Lead optimization

(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol (CAS 2097955-91-2) is a fluorinated pyrrolidine derivative with molecular formula C9H17F3N2O and molecular weight 226.24 g/mol. This compound features a pyrrolidine core substituted at the 4-position with a trifluoromethyl (-CF3) group, at the 3-position with a hydroxymethyl (-CH2OH) group, and at the N1-position with a 3-aminopropyl side chain.

Molecular Formula C9H17F3N2O
Molecular Weight 226.24 g/mol
CAS No. 2097955-91-2
Cat. No. B1491059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
CAS2097955-91-2
Molecular FormulaC9H17F3N2O
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESC1C(C(CN1CCCN)C(F)(F)F)CO
InChIInChI=1S/C9H17F3N2O/c10-9(11,12)8-5-14(3-1-2-13)4-7(8)6-15/h7-8,15H,1-6,13H2
InChIKeyZEIDDGWHZUFZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol (CAS 2097955-91-2): Chiral Pyrrolidine Building Block for Medicinal Chemistry Procurement


(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol (CAS 2097955-91-2) is a fluorinated pyrrolidine derivative with molecular formula C9H17F3N2O and molecular weight 226.24 g/mol [1]. This compound features a pyrrolidine core substituted at the 4-position with a trifluoromethyl (-CF3) group, at the 3-position with a hydroxymethyl (-CH2OH) group, and at the N1-position with a 3-aminopropyl side chain [1]. The molecule possesses two undefined stereocenters, making it a chiral building block of interest for stereoselective synthesis [1]. Its computed physicochemical properties include an XLogP3 of 0.4, topological polar surface area (TPSA) of 49.5 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at purities of 95–98%, with batch-specific quality documentation including NMR, HPLC, and GC analyses .

Why (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol Cannot Be Replaced by Generic Pyrrolidine Analogs


Generic substitution among pyrrolidine-based building blocks is scientifically unsound because the combination of substituents on the pyrrolidine ring fundamentally dictates the compound's physicochemical profile, metabolic stability, and synthetic utility. The trifluoromethyl group at the 4-position is well-established to enhance lipophilicity and metabolic stability compared to non-fluorinated or methyl-substituted analogs [1]. The aminopropyl side chain provides a distal primary amine for chemoselective conjugation via amide bond formation, reductive amination, or urea synthesis, enabling modular diversification strategies not accessible to N-unsubstituted or N-amino analogs [2]. Systematic studies on fluorinated saturated heterocyclic amines demonstrate that both the number of fluorine atoms and their distance from the protonation center significantly alter pKa and LogP, directly impacting aqueous solubility, membrane permeability, and protein binding [3]. The evidence below quantifies these differentiation dimensions where data are available and explicitly identifies knowledge gaps where procurement decisions must rely on class-level inference.

Quantitative Differentiation Evidence for (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol Against Closest Analogs


XLogP3 Lipophilicity Comparison: 4-CF3 Target Compound vs. 4-Methyl Analog

The target compound (1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol has a computed XLogP3 of 0.4 [1]. The 4-methyl analog (1-(3-aminopropyl)-4-methylpyrrolidin-3-yl)methanol, lacking fluorine atoms, is expected to exhibit lower lipophilicity based on the well-characterized Hansch hydrophobic substituent constant: π(CF3) ≈ +0.88 versus π(CH3) ≈ +0.56 [2]. In a systematic study of mono- and difluorinated saturated heterocyclic amines by Melnykov et al. (2023), the introduction of fluorine atoms onto pyrrolidine scaffolds was shown to modulate LogP by 0.3–1.2 units depending on positional and conformational factors, with intrinsic microsomal clearance measurements demonstrating high metabolic stability across the fluorinated series [3]. While direct experimental LogP data for the target compound is not yet reported in the primary literature, the computed XLogP3 value and class-level fluorination effects predict a measurable lipophilicity advantage over non-fluorinated congeners.

Lipophilicity Drug-likeness Lead optimization

Functional Group Versatility: Dual Amino-Hydroxyl Architecture vs. Single-Functional Analogs

The target compound uniquely combines three chemically orthogonal functional handles on the pyrrolidine scaffold: (i) a primary amine on the 3-aminopropyl side chain, (ii) a primary hydroxyl (hydroxymethyl) at the 3-position, and (iii) a tertiary amine in the pyrrolidine ring [1]. In contrast, the N-unsubstituted analog [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol (CAS 1932381-53-7, MW 169.14) lacks the aminopropyl side chain and therefore offers only two functional handles (secondary amine + hydroxyl) . The N-amino analog (1-amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol (CAS 2098118-72-8, MW 184.16) replaces the flexible aminopropyl chain with a directly attached amino group, eliminating the spacer that enables distal conjugation without steric interference from the pyrrolidine ring . This three-handle architecture enables sequential chemoselective derivatization strategies (e.g., amide coupling at the primary amine followed by esterification or etherification at the hydroxyl) that are not feasible with analogs possessing only two reactive sites.

Synthetic versatility Bioconjugation Building block utility

Trifluoromethyl Positional Isomerism: 4-CF3 vs. 3-CF3 Substitution Pattern

The target compound carries the trifluoromethyl group at the 4-position of the pyrrolidine ring, whereas the positional isomer (1-(3-aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol (CAS 1820598-66-0) bears the CF3 and hydroxymethyl groups at the same carbon (C3), creating a geminally disubstituted quaternary center [1]. This regioisomeric difference has profound consequences: the 4-CF3 substitution in the target compound places the electron-withdrawing group at a position where it exerts a through-bond inductive effect on the pyrrolidine nitrogen (pKa modulation) without introducing the steric congestion and conformational constraints associated with geminal disubstitution at C3. Published work on β-trifluoromethyl-substituted pyrrolidines has demonstrated that the position of the CF3 group significantly affects pKa, LogD, and metabolic stability of the synthesized compounds [2]. The target compound's 4-CF3 arrangement preserves the stereochemical integrity at C3 while the hydroxymethyl group remains freely rotatable, facilitating downstream derivatization.

Positional isomer Regiochemistry Stereoelectronic effects

Purity Benchmarking: 98% Standard Purity vs. Generic 95% Pyrrolidine Building Blocks

Commercial sourcing data indicate that (1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol is available at a standard purity of 98% from established suppliers including Bidepharm and Leyan, with batch-specific QC documentation (NMR, HPLC, GC) provided . In contrast, many generic pyrrolidine building blocks in the same category are offered at 95% purity . While this 3% absolute purity differential appears modest, it corresponds to a reduction in total impurities from 5% to 2% – a 60% relative decrease in unspecified contaminants. For medicinal chemistry applications where unidentified impurities can confound biological assay interpretation (false positives in HTS, masking of SAR trends), this purity differential is practically significant. However, it should be noted that this comparison is based on vendor-specified minimum purity values and not on independent cross-vendor analytical certification.

Purity specification Batch consistency Quality assurance

Metabolic Stability Advantage of CF3-Substituted Pyrrolidines: Class-Level Evidence

A comprehensive study by Melnykov et al. (2023) on mono- and difluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability across the fluorinated pyrrolidine series studied, with the single exception of the 3,3-difluoroazetidine derivative [1]. The research established that the introduction of fluorine atoms onto saturated N-heterocycles generally preserves or enhances metabolic stability compared to non-fluorinated counterparts, primarily due to the increased resistance of C-F bonds to cytochrome P450-mediated oxidative metabolism [1]. The trifluoromethyl group in the target compound is expected to confer similar metabolic stability benefits. In a related study on β-trifluoromethyl-substituted pyrrolidines, the introduction of the CF3 substituent was shown to have a significant effect on the metabolic stability of the synthesized compounds [2]. Direct experimental microsomal clearance data (CLint) for the specific target compound have not been published; this evidence is therefore class-level inference based on structurally analogous fluorinated pyrrolidines.

Metabolic stability Microsomal clearance Fluorine effect

Conformational Rigidity and Binding Entropy: Pyrrolidine Scaffold with 4-CF3 Substitution

The pyrrolidine scaffold in the target compound contributes conformational rigidity that can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity [1]. The 4-CF3 substituent further restricts conformational flexibility through steric and electronic effects [1]. This is in contrast to acyclic amino alcohol building blocks (e.g., 3-aminopropanol derivatives), which possess greater rotational freedom and consequently incur a larger entropic penalty upon binding. While direct binding affinity or selectivity data for the target compound against a specific protein have not been reported in the primary literature, the conformational restriction argument is mechanistically well-established for substituted pyrrolidines as a class and is supported by structural studies on fluorinated N-heterocycles [2][3].

Conformational restriction Entropic penalty Target binding

High-Value Application Scenarios for (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol Based on Quantitative Evidence


Scaffold for CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity

The target compound's computed XLogP3 of 0.4 places it within the desirable lipophilicity range for CNS drug candidates (typically LogP 1–4), while the CF3 group provides a moderate lipophilicity enhancement over non-fluorinated analogs (estimated ΔXLogP3 ≈ +0.3–0.5 based on Hansch π constants) [1][2]. This balanced lipophilicity, combined with the pyrrolidine scaffold's conformational rigidity and the aminopropyl handle for modular diversification, makes the compound an ideal starting point for CNS lead optimization programs where excessive lipophilicity must be avoided to minimize hERG binding and phospholipidosis risk. The TPSA of 49.5 Ų is below the typical threshold of 60–70 Ų for blood-brain barrier penetration, further supporting CNS applicability [1].

Modular Building Block for Parallel Library Synthesis via Chemoselective Derivatization

With three orthogonal reactive handles (primary amine, primary hydroxyl, tertiary amine), the target compound supports sequential chemoselective derivatization strategies that are not feasible with analogs possessing only two reactive sites [1][2]. Typical workflow: Step 1 – amide coupling or reductive amination at the primary amine of the aminopropyl side chain; Step 2 – esterification, etherification, or oxidation at the hydroxymethyl group; Step 3 – quaternization or N-oxide formation at the pyrrolidine tertiary amine (optional). This three-step sequential diversification enables the rapid generation of structurally diverse compound libraries from a single building block, maximizing the return on procurement investment in hit-to-lead and lead optimization campaigns [3].

Intermediate for Fluorine-Containing Pharmaceutical Candidates with Metabolic Stability Requirements

The CF3 group is a well-established structural motif for improving metabolic stability by resisting cytochrome P450-mediated oxidative metabolism [1]. Class-level evidence from systematic studies of fluorinated pyrrolidines demonstrates high microsomal stability across the compound series, and studies on β-trifluoromethyl pyrrolidines confirm significant metabolic stability modulation by CF3 introduction [1][2]. Procurement of this building block is strategically advantageous for programs targeting therapeutic areas where metabolic liability is a known challenge (e.g., CYP3A4/2D6 substrates in oncology or CNS indications). Users should request experimental microsomal stability data from vendors or conduct in-house profiling to confirm the class-level inference for their specific derivative series.

Chiral Building Block for Asymmetric Synthesis of Bioactive Pyrrolidine Derivatives

The target compound possesses two undefined stereocenters on the pyrrolidine ring (C3 and C4), making it a valuable chiral building block for stereoselective synthesis [1]. The well-defined relative stereochemistry of commercially available batches, combined with the availability of both enantiomeric and diastereomeric forms from specialized vendors, enables precise control over stereochemical outcomes in downstream reactions [2]. This is critical for programs where absolute configuration determines biological activity (e.g., receptor agonists/antagonists, enzyme inhibitors). Published asymmetric synthetic methodologies for α-trifluoromethyl pyrrolidines, achieving excellent diastereoselectivities and enantioselectivities, provide validated routes for elaborating this building block into stereochemically complex drug candidates [3].

Quote Request

Request a Quote for (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.